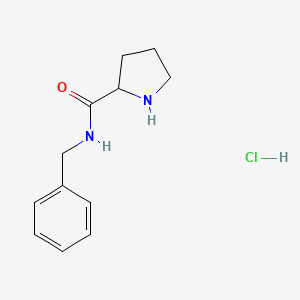

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as the nitro displacement, acidic hydrolysis, and cyclodehydration to produce novel monomers for polyimides . Another synthesis method includes the reaction of potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives to produce benzamide derivatives . Additionally, the synthesis of N-(2-benzamide)pyridine-2'-carboxamide and its metal complexes has been reported, which involves the use of secondary and primary amide groups . These methods could potentially be adapted for the synthesis of N-Benzyl-2-pyrrolidinecarboxamide hydrochloride by substituting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR . X-ray single-crystal diffraction has been used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles . These techniques could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions of related compounds include the formation of polyimides through ring-opening polycondensation and imidization , oxidation and cyclization to produce thiadiazolo[2,3-a]pyridine derivatives , and the coordination of ligands to metal ions to form complexes . These reactions demonstrate the reactivity of the amide group and the potential for forming complex structures, which could be relevant for studying the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include solubility in aprotic amide solvents , thermal stability with high glass transition temperatures , and the formation of stable planar geometries around metal ions . The pharmacokinetics of a lipophilic substituted benzamide has been investigated, showing higher penetration through biological membranes compared to sulpiride . These properties provide a basis for understanding the potential behavior of this compound in various environments.

Relevant Case Studies

Case studies involving related compounds include the evaluation of cytotoxicity against human cancer cell lines , the characterization of polymorphs with different thermal and spectroscopic properties , and the investigation of antibacterial activity against various bacteria . These studies highlight the potential applications of benzamide derivatives in medicinal chemistry and materials science, which could be extended to this compound.

Wissenschaftliche Forschungsanwendungen

1. Analytical Chemistry and Pharmacokinetics

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride, as part of the chemical structure of various drugs, plays a significant role in analytical chemistry, especially in determining drug concentrations in biological systems. For instance, a method was developed for the specific determination of plasma nicardipine hydrochloride levels, a potent vasodilator, which shares a similar chemical structure with this compound. This method was applied to measure the drug's plasma levels in rats, dogs, and humans (Higuchi & Kawamura, 1981).

2. Development of Antipsychotic Agents

This compound derivatives have been explored in the development of novel antipsychotic agents. Studies on benzamides of N,N-disubstituted ethylenediamines, including derivatives of 1-benzyl-3-aminopyrrolidine, demonstrated significant activity in inhibiting stereotyped behavior induced by apomorphine in rats. These findings suggest potential applications in treating psychosis (Iwanami et al., 1981).

3. Antimicrobial Research

This compound and its analogs have been explored for their potential antimicrobial properties. For example, various N-(3-Hydroxy-2-pyridyl) benzamides were synthesized and showed promising in vitro activity against different bacterial strains, highlighting the compound's relevance in antimicrobial research (Mobinikhaledi et al., 2006).

4. Neuroleptic and Antidopaminergic Research

The compound and its related structures have been examined for their neuroleptic activity, particularly in the context of antidopaminergic effects. This research is crucial for understanding and potentially developing treatments for disorders related to dopamine dysfunction, such as schizophrenia and other psychiatric conditions (Högberg et al., 1986).

5. Cholinesterase Inhibitor Research

Research on this compound derivatives includes the development of cholinesterase inhibitors. These inhibitors are particularly significant in the treatment of diseases like Alzheimer's, where cholinesterase enzymes play a critical role. The study of such compounds contributes to a better understanding of potential treatments for neurodegenerative disorders (Sugimoto et al., 1990).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-benzylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNKRADUZXAHCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)